N-(tert-butyl)-2,6-dichloronicotinamide

Description

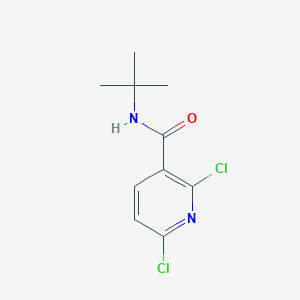

N-(tert-butyl)-2,6-dichloronicotinamide is a nicotinamide derivative characterized by a tert-butyl group attached to the nitrogen atom and chlorine substituents at the 2- and 6-positions of the pyridine ring.

Properties

IUPAC Name |

N-tert-butyl-2,6-dichloropyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2O/c1-10(2,3)14-9(15)6-4-5-7(11)13-8(6)12/h4-5H,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOQVMZSAHIIRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=C(N=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-butyl)-2,6-dichloronicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(tert-butyl)-2,6-dichloronicotinamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction can be used.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be done using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: Products include substituted nicotinamides with various functional groups replacing the chlorine atoms.

Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Hydrolysis: The major products are 2,6-dichloronicotinic acid and tert-butylamine.

Scientific Research Applications

N-(tert-butyl)-2,6-dichloronicotinamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(tert-butyl)-2,6-dichloronicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group and the chlorine atoms on the pyridine ring contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The following table compares N-(tert-butyl)-2,6-dichloronicotinamide with related compounds based on structural motifs, applications, and commercial status:

Key Observations:

Compared to Oxymetazoline Related Compound A, which has a bulky aromatic system linked to an aminoethyl group, the dichloronicotinamide derivative may exhibit distinct electronic properties due to its electron-withdrawing chlorine substituents .

Functional Overlaps :

- The tert-butyl group in all listed compounds enhances lipophilicity, influencing bioavailability or material compatibility.

- Dichloronicotinamide derivatives are often explored as kinase inhibitors or agrochemicals, whereas BHA/BHT focus on oxidative stability .

Commercial Status :

- This compound’s discontinuation contrasts with the sustained availability of BHA/BHT, reflecting differences in demand and regulatory approval .

Notes and Limitations

Data Gaps: Critical parameters (e.g., solubility, melting point) for this compound are absent in the provided evidence. Further literature or experimental data are required for comprehensive comparisons.

Source Diversity :

- While provides broad context on tert-butyl compounds, focuses on a structurally distinct amide. Cross-referencing with additional databases (e.g., PubChem, Reaxys) would strengthen validity.

Research Implications :

- The discontinuation of this compound may reflect challenges in scalability, regulatory hurdles, or superior alternatives. Comparative studies with active analogs (e.g., dichloropyridine-based agrochemicals) are recommended.

Biological Activity

N-(tert-butyl)-2,6-dichloronicotinamide is a synthetic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is an amide derivative of 2,6-dichloronicotinic acid with the molecular formula and a molecular weight of approximately 247.13 g/mol. The structural features include:

- Pyridine Ring : Substituted with two chlorine atoms at the 2 and 6 positions.

- Tert-butyl Group : Attached to the nitrogen atom, enhancing lipophilicity and potentially influencing biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- Direct Amidation : Reaction between 2,6-dichloronicotinic acid and tert-butyl amine.

- Coupling Reactions : Utilizing coupling agents to facilitate the formation of the amide bond.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly as an enzyme inhibitor. Below are notable findings from various studies:

Enzyme Inhibition

- Protease Inhibition : Studies have shown that compounds similar to this compound can inhibit proteases such as SARS-CoV 3CL protease. The structure-activity relationship (SAR) indicates that modifications in the substituents can significantly enhance inhibitory potency .

- Radical Trapping : The compound's nitroxide derivatives have been evaluated for their radical-trapping properties, which are crucial in protecting cells from oxidative stress .

Case Studies

- Antimicrobial Activity : A study evaluated a series of similar compounds for their activity against Mycobacterium tuberculosis and Plasmodium falciparum. Although specific data on this compound was not highlighted, related compounds showed promising results in inhibiting these pathogens .

- Neuroprotective Effects : Research on para-substituted nitrones demonstrated neuroprotective effects against oxidative stress in glial cells, suggesting potential applications of this compound in neuroprotection .

Data Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.